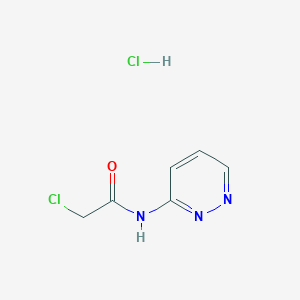

2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride

Description

Properties

IUPAC Name |

2-chloro-N-pyridazin-3-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O.ClH/c7-4-6(11)9-5-2-1-3-8-10-5;/h1-3H,4H2,(H,9,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOHJDGDFHHQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)NC(=O)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 2-Chloro-N-(pyridazin-3-yl)acetamide HCl

[1]

Executive Summary

2-Chloro-N-(pyridazin-3-yl)acetamide Hydrochloride is a specialized heterocyclic building block and electrophilic intermediate used primarily in the synthesis of fused ring systems, such as imidazo[1,2-b]pyridazines .[1][2][3][4][5] These scaffolds are critical in medicinal chemistry for developing kinase inhibitors (e.g., for MAPK, PI3K) and amyloid plaque imaging agents. As an

Chemical Identity & Structure

| Property | Detail |

| Chemical Name | 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride |

| IUPAC Name | 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride |

| Structure | Pyridazine ring substituted at position 3 with a 2-chloroacetamido group (HCl salt) |

| Molecular Formula | C₆H₆ClN₃O[1][4][5][6][7] · HCl |

| Molecular Weight | 171.58 g/mol (Free Base) / 208.04 g/mol (HCl Salt) |

| PubChem CID | 132344201 (HCl Salt) |

| SMILES | C1=CC(=NN=C1)NC(=O)CCl.Cl |

| Appearance | Off-white to pale yellow crystalline solid |

Structural Analysis

The molecule consists of an electron-deficient pyridazine ring (1,2-diazine) linked to a chloroacetamide side chain.

-

Pyridazine Core: The 1,2-nitrogen placement creates a high dipole moment and lowers the basicity of the ring nitrogens compared to pyridine.

-

Chloroacetamide Tail: The C-Cl bond is activated by the adjacent carbonyl, making the methylene carbon highly electrophilic (

reactive). -

Salt Form: The HCl typically protonates N2 of the pyridazine ring (the most basic site, pKa ~2.3), improving water solubility and stability compared to the free base.

Physicochemical Profile

Solid-State & Solution Properties

| Property | Value / Description | Context & Causality |

| Melting Point | >180°C (Decomposition) | High lattice energy of the salt form. The free base typically melts lower (~110–120°C). |

| Solubility (Water) | High (>50 mg/mL) | Ionic nature of the hydrochloride salt disrupts the crystal lattice in aqueous media. |

| Solubility (Organic) | Low in non-polar (Hexane); Moderate in polar aprotic (DMSO, DMF) | The salt form is insoluble in ether/DCM; the free base is soluble in DCM/EtOAc. |

| pKa (Pyridazine N) | ~2.3 (Conjugate Acid) | The electron-withdrawing amide group further lowers the basicity of the pyridazine ring relative to unsubstituted pyridazine. |

| LogP (Free Base) | ~0.2 – 0.5 (Predicted) | Moderately polar; lipophilicity is sufficient for cell permeability but low enough for aqueous solubility. |

| Hygroscopicity | Moderate | HCl salts of nitrogen heterocycles are often hygroscopic; store under desiccant. |

Reactivity Profile

The compound is a bifunctional electrophile :

-

Alkylation (Primary Mode): The

-carbon of the chloroacetamide is susceptible to nucleophilic attack by thiols (cysteine) and amines. This is the mechanism for its use as a covalent probe. -

Cyclization (Synthetic Mode): Under basic conditions, the ring nitrogen (N2) can attack the methylene carbon (intramolecular alkylation) to form the imidazo[1,2-b]pyridazine core.

Synthesis & Production Protocols

Method A: Acylation of 3-Aminopyridazine

This protocol describes the standard synthesis of the free base, followed by salt formation.

Reagents: 3-Aminopyridazine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq) or

Step-by-Step Protocol:

-

Preparation: Dissolve 3-aminopyridazine (e.g., 10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

). Cool the solution to 0°C in an ice bath. -

Addition: Add TEA (12 mmol) to the solution.

-

Acylation: Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent bis-acylation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup:

-

Quench with saturated

solution. -

Extract the organic layer with DCM (2x).

-

Wash with brine, dry over

, and concentrate in vacuo.

-

-

Salt Formation (HCl): Dissolve the crude residue in a minimum amount of ethanol or acetone. Add 4M HCl in dioxane (1.5 eq) dropwise. The precipitate (HCl salt) forms immediately.

-

Purification: Filter the solid and wash with cold diethyl ether. Recrystallize from Ethanol/Ether if necessary.

Diagram: Synthesis Workflow

Caption: Synthesis of 2-chloro-N-(pyridazin-3-yl)acetamide HCl via acylation and salt formation.

Key Applications

Synthesis of Imidazo[1,2-b]pyridazines

This is the most critical application. The compound serves as the "N-C-C" fragment that fuses with the pyridazine ring.

-

Mechanism: The synthesis involves an intramolecular cyclization (Groebke-Blackburn-Bienaymé type or direct alkylation).

-

Significance: The imidazo[1,2-b]pyridazine scaffold is a bioisostere of purine and is found in drugs targeting p38 MAP kinase and GABA receptors .

Covalent Cysteine Targeting

As a chloroacetamide, the molecule reacts with solvent-exposed cysteine residues on proteins.

-

Selectivity: Less reactive than acrylamides, chloroacetamides are often used when a more stable, "harder" electrophile is required to avoid off-target reactions with glutathione.

Diagram: Cyclization Pathway

Caption: Intramolecular cyclization to form the imidazo[1,2-b]pyridazine core.

Handling, Stability & Safety

Stability

-

Hydrolysis: The amide bond is stable at neutral pH but hydrolyzes in strong acid (6M HCl, reflux) or strong base (NaOH) to revert to 3-aminopyridazine.

-

Photostability: Pyridazines can be light-sensitive; store in amber vials.

-

Shelf Life: The HCl salt is stable for >2 years if stored at -20°C under desiccant.

Safety (GHS Classification)[8]

-

H315/H319: Causes skin and serious eye irritation.

-

H317: May cause an allergic skin reaction (Sensitizer).[8][9]

-

H351: Suspected of causing cancer (General warning for alkylating chloroacetamides).

-

Precaution: Handle in a fume hood. Inactivate excess reagent with 10% cysteine or thiosulfate solution before disposal.

References

-

PubChem. (n.d.).[7][10] 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride (CID 132344201).[1][5] National Library of Medicine. Retrieved from [Link]

-

Sruthi, K., et al. (2017). Design, Synthesis of N-(Substituted Imidazo [1, 2-b] Pyridazine) Acetamides and Their Anti-Proliferative Studies. IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [https://www.semanticscholar.org/paper/Design%2C-Synthesis-of-N-(Substituted-Imidazo-%5B-1%2C-Sruthi-Sumakanth/08872225a0753041539e6a0487034b07e5b22591]([Link]

-

Sumakanth, M., et al. (2009). Synthesis of Some New Imidazo[1,2-b] Pyridazines. International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved from [Link]

-

Enguehard-Gueiffier, C., et al. (2007). Synthesis and Functionalization of Imidazo[1,2-b]pyridazine. ChemistrySelect. Retrieved from [Link]

Sources

- 1. PubChemLite - 2-chloro-n-(pyridazin-3-yl)acetamide hydrochloride (C6H6ClN3O) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - 2-chloro-n-(pyridin-3-yl)acetamide hydrochloride (C7H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 2-chloro-n-(pyridazin-3-yl)acetamide hydrochloride (C6H6ClN3O) [pubchemlite.lcsb.uni.lu]

- 6. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]

- 7. 3-Acetamidopyridine | C7H8N2O | CID 79978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. chemos.de [chemos.de]

- 10. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Framework for Determining the Solubility of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride in Dimethyl Sulfoxide (DMSO)

An In-Depth Technical Guide for Researchers

Abstract

Foundational Concepts: The Compound, The Solvent, and The Critical Interplay

The Analyte: 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride

2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride is a heterocyclic compound featuring a pyridazine ring, an acetamide linker, and a reactive chloro- group. Its structure suggests its potential utility as a synthetic intermediate or a fragment in the design of novel bioactive molecules. As a hydrochloride salt, it is expected to have enhanced polarity compared to its freebase form, a factor that significantly influences its interaction with solvents.

The Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is a uniquely versatile solvent, indispensable in pharmaceutical and biological research. Its prominence stems from a combination of exceptional properties.[2]

-

Polar Aprotic Nature: DMSO possesses a strong dipole moment, making it an excellent solvent for a wide range of polar and nonpolar compounds.[3][4] Unlike protic solvents (e.g., water), it does not donate hydrogen bonds, which can be advantageous in certain chemical reactions.

-

High Solvating Power: It effectively dissolves many organic molecules and even some inorganic salts, making it a nearly universal solvent in drug discovery settings.[2][5]

-

Miscibility: DMSO is miscible with water and a broad spectrum of organic solvents, allowing for its use in complex co-solvent systems.[3]

-

High Boiling Point: With a boiling point of 189 °C, DMSO has low volatility, which is beneficial for sample stability during storage and handling at room temperature.[3][6]

These characteristics make DMSO the standard solvent for preparing high-concentration stock solutions for compound libraries used in high-throughput screening (HTS).[7]

Table 1: Key Physicochemical Properties of DMSO

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | (CH₃)₂SO | [3] |

| Molar Mass | 78.13 g/mol | [5] |

| Boiling Point | 189 °C (372 °F) | [3][6] |

| Melting Point | 18.5 °C (65.3 °F) | [2][3] |

| Density | ~1.10 g/cm³ | [2][6] |

| Dielectric Constant | 47.2 |[6] |

The Imperative: Why Solubility Data is Non-Negotiable

Accurate solubility data is a critical parameter in the drug discovery pipeline.[8][9] It dictates:

-

Compound Storage and Integrity: Prevents compound precipitation in stock solutions, ensuring accurate concentrations for assays.[10]

-

Assay Compatibility and Quality: Insoluble compounds cannot be reliably tested in biological assays, leading to false negatives and wasted resources.[9]

-

Data Reproducibility: Ensures that experimental results are consistent and reliable across different screening campaigns and laboratories.

The Science of Dissolution: A Mechanistic Perspective

The solubility of a crystalline solid, such as the target compound, in a solvent is governed by a thermodynamic balance between two primary energy considerations:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the compound together in its solid, crystalline state.

-

Solvation Energy: The energy released when the individual molecules or ions of the compound are surrounded and stabilized by solvent molecules.[8][10]

For dissolution to occur, the solvation energy must be sufficient to overcome the crystal lattice energy. In the case of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride in DMSO, the strong ion-dipole interactions between the charged hydrochloride salt and the highly polar DMSO molecules are expected to contribute significantly to a favorable solvation energy.

Factors that can influence the measured solubility include:

-

Physical Form: Amorphous solids generally dissolve more readily and may exhibit higher apparent solubility than their more stable crystalline counterparts because they have a lower lattice energy to overcome.[11]

-

Temperature: Solubility is temperature-dependent, though the relationship is not always linear.

-

Water Content: DMSO is highly hygroscopic. Absorbed water can alter the solvent's polarity and its ability to solvate the compound, sometimes synergistically enhancing precipitation, especially after freeze-thaw cycles.[10][11]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To generate reliable and definitive solubility data, the equilibrium shake-flask method is the gold standard.[7][12] This method determines the thermodynamic solubility, which represents the true saturation point of the compound in the solvent under equilibrium conditions.[13]

Causality Behind Experimental Choices

This protocol is designed as a self-validating system. The use of a prolonged equilibration time ensures that the system reaches true thermodynamic equilibrium.[14] Centrifugation and filtration are critical to effectively separate the undissolved solid from the saturated supernatant.[14] Quantification via a validated HPLC method provides the necessary specificity and accuracy to measure the analyte's concentration without interference from potential impurities or degradants.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride to a known volume of high-purity, anhydrous DMSO in a chemically inert glass vial.

-

Rationale: An excess of solid is crucial to ensure that a saturated solution is formed and that solid material remains at equilibrium.[12][14]

-

-

Equilibration:

-

Seal the vials tightly to prevent moisture uptake.

-

Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the suspension for a minimum of 24 to 48 hours.

-

Rationale: This extended agitation period is necessary to allow the dissolution process to reach thermodynamic equilibrium.[14]

-

-

Phase Separation:

-

After equilibration, let the vials stand to allow for coarse settling.

-

Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the remaining undissolved solid.

-

Rationale: Centrifugation is a critical step to cleanly separate the saturated liquid phase from the solid phase.

-

-

Sampling and Dilution:

-

Carefully collect a precise aliquot of the clear supernatant, taking care not to disturb the solid pellet.

-

For an additional purification step, the supernatant can be filtered through a chemically inert (e.g., PTFE) syringe filter.

-

Perform a precise, serial dilution of the supernatant with DMSO or a suitable mobile phase to bring the concentration into the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Construct a calibration curve using standards of known concentrations to accurately quantify the analyte.[14]

-

-

Validation:

-

Perform the entire experiment in at least triplicate to ensure the reproducibility and statistical validity of the results.[14]

-

Experimental Workflow Diagram

Caption: Workflow for the shake-flask thermodynamic solubility determination method.

Data Presentation and Interpretation

The results from the experimental determination should be reported clearly and comprehensively. The solubility can be expressed in various units, with mg/mL and millimolar (mM) being the most common in drug discovery contexts.

Table 2: Template for Reporting Solubility Data

| Replicate | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

|---|---|---|---|

| 1 | [Insert Value] | [Insert Value] | e.g., Visual inspection confirmed solid remained |

| 2 | [Insert Value] | [Insert Value] | |

| 3 | [Insert Value] | [Insert Value] | |

| Average | [Calculate] | [Calculate] |

| Std. Dev. | [Calculate] | [Calculate] | |

Practical Considerations and Advanced Insights

-

The "Amorphous Advantage" Trap: While a newly synthesized, amorphous batch of a compound might dissolve readily to a high concentration, this can represent a supersaturated, kinetically trapped state. Over time, especially with temperature fluctuations or the presence of seed crystals, the compound may crystallize into its less soluble, more stable form, leading to precipitation.[11]

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce problems. It increases the probability of compound crystallization and can accelerate degradation, particularly if moisture has been absorbed into the solvent.[10][11]

-

Compound Stability: It is prudent to assess the stability of the compound in DMSO over the course of the experiment. This can be done by comparing the HPLC chromatogram of a freshly prepared solution with that of the sample after the 48-hour equilibration period, looking for the appearance of new peaks that would indicate degradation. Some acidic compounds can even cause the decomposition of DMSO itself.[9]

Conclusion

While a definitive solubility value for 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride in DMSO is not currently documented, this guide provides the necessary scientific principles and a robust experimental protocol to empower researchers to determine it accurately. A meticulous and systematic approach, grounded in the gold-standard shake-flask method, will yield reliable and reproducible data. This information is fundamental for the compound's effective use in subsequent research, ensuring the integrity of screening data and facilitating its potential journey through the drug discovery pipeline.

References

- Scribd. (n.d.). Solvent Properties of DMSO.

- Wikipedia. (2026). Dimethyl sulfoxide.

- gChem. (n.d.). DMSO Physical Properties.

- LookChem. (2025). Dimethyl sulfoxide, properties, uses and safety protection.

- Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO).

- Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening.

- Semantics Scholar. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.

- Ziath. (2006). Samples in DMSO: What an end user needs to know.

- ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling.

- BenchChem. (2025). Technical Guide: Solubility of Chlormidazole Hydrochloride in DMSO and Other Organic Solvents.

- ResearchGate. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.

- PubChemLite. (n.d.). 2-chloro-n-(pyridazin-3-yl)acetamide hydrochloride (C6H6ClN3O).

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

Sources

- 1. PubChemLite - 2-chloro-n-(pyridazin-3-yl)acetamide hydrochloride (C6H6ClN3O) [pubchemlite.lcsb.uni.lu]

- 2. univarsolutions.com [univarsolutions.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. gchemglobal.com [gchemglobal.com]

- 5. scribd.com [scribd.com]

- 6. Dimethyl sulfoxide, properties, uses and safety protection - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. ziath.com [ziath.com]

- 12. scispace.com [scispace.com]

- 13. asianpubs.org [asianpubs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-chloro-N-(pyridazin-3-yl)acetamide Hydrochloride: Physicochemical Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document elucidates the compound's fundamental physicochemical properties, including its molecular formula and weight, and outlines a probable synthetic pathway based on established chemical principles. Furthermore, it explores the compound's utility as a versatile building block for constructing complex heterocyclic systems with potential pharmacological activities. Essential safety protocols and handling procedures are also detailed to ensure safe laboratory practice. This guide serves as an authoritative resource, consolidating critical data to support the synthesis and application of this valuable compound in a research and development setting.

Introduction to Chloroacetamide Intermediates

In the landscape of medicinal chemistry and organic synthesis, certain molecular scaffolds serve as foundational starting points for the development of novel compounds. Nitrogen-containing heterocycles are a cornerstone of this field, with the pyridazine core being of significant interest due to its presence in numerous biologically active molecules. Concurrently, 2-chloroacetamides are recognized as highly reactive and versatile building blocks.[1] The presence of a reactive carbon-chlorine bond and an amide functional group allows for a wide array of chemical transformations, making them ideal precursors for constructing diverse molecular architectures.[1]

The compound 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride merges these two valuable chemical entities. It is not typically an end-product but rather a crucial intermediate, designed for subsequent chemical modification. Its structure suggests a strategic role in synthetic chemistry, particularly for developing novel heterocyclic compounds that may exhibit a range of pharmacological properties, from anti-inflammatory to antimicrobial activities.[2][3] This guide provides the core technical data and practical insights necessary for utilizing this compound effectively and safely.

Core Compound Identification and Physicochemical Properties

Accurate identification through physicochemical data is critical for any chemical research. The properties of 2-chloro-N-(pyridazin-3-yl)acetamide and its hydrochloride salt are summarized below. It is important to distinguish between the free base and its hydrochloride salt, as their molecular formulas and weights differ. The hydrochloride salt is often preferred for its increased stability and solubility in certain solvents.

| Parameter | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Compound Name | 2-chloro-N-(pyridazin-3-yl)acetamide | 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride | [4] |

| Molecular Formula | C₆H₆ClN₃O | C₆H₇Cl₂N₃O | [4] (Calculated) |

| Molecular Weight | 171.59 g/mol | 208.05 g/mol | (Calculated) |

| Monoisotopic Mass | 171.01994 Da | Not Applicable | [4] |

| Canonical SMILES | C1=CC(=NN=C1)NC(=O)CCl | Not Applicable | [4] |

| InChIKey | IGGZGYUKRRPOFD-UHFFFAOYSA-N | Not Applicable | [4] |

Synthesis and Characterization

Retrosynthetic Analysis & Proposed Pathway

The core structure is an amide, which points to a standard amide bond formation reaction. The most logical disconnection is between the amide nitrogen and the carbonyl carbon. This leads to two precursor molecules: 3-aminopyridazine and a chloroacetylating agent, such as chloroacetyl chloride.

Caption: Proposed two-step synthesis pathway.

Experimental Protocol: General Acylation

The following is a generalized, field-proven protocol for the synthesis of N-heterocyclic chloroacetamides, which should be adapted and optimized for the specific substrate.

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-aminopyridazine (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or 1,2-dichloroethane).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.2 eq) to act as an acid scavenger.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic reaction.

-

Acylation: Add chloroacetyl chloride (1.05 eq) dropwise via a syringe to the stirred solution over 15-20 minutes.

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with the organic solvent used in the reaction (e.g., dichloromethane) multiple times. [5]7. Purification (Free Base): Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from acetonitrile or ethanol) or column chromatography. [5]8. Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Isolation: Collect the resulting solid precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final hydrochloride salt.

Characterization Methods

To validate the structure and purity of the synthesized compound, a standard battery of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic shifts for the pyridazine ring protons, the methylene protons of the chloroacetyl group, and the amide proton. [7]* Infrared (IR) Spectroscopy: Will show characteristic absorption peaks for the N-H bond (around 3200-3400 cm⁻¹) and the amide carbonyl (C=O) group (around 1670-1690 cm⁻¹). [5]* Mass Spectrometry (MS): Will confirm the molecular weight of the parent compound, showing a molecular ion peak corresponding to the mass of the free base. [5][7]

Applications in Research and Drug Development

The primary value of 2-chloro-N-(pyridazin-3-yl)acetamide HCl lies in its role as a reactive intermediate for constructing more elaborate molecules.

A Versatile Synthetic Intermediate

The key to its utility is the electrophilic methylene carbon adjacent to the chlorine atom. This site is highly susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups (e.g., amines, thiols, alcohols). This reactivity is widely exploited to synthesize fused heterocyclic ring systems, which are often scaffolds for biologically active compounds. [1]For example, compounds of this class are crucial precursors for synthesizing novel thieno[2,3-b]pyridines, which have demonstrated significant pharmacological potential. [1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. media.neliti.com [media.neliti.com]

- 3. galaxypub.co [galaxypub.co]

- 4. PubChemLite - 2-chloro-n-(pyridazin-3-yl)acetamide hydrochloride (C6H6ClN3O) [pubchemlite.lcsb.uni.lu]

- 5. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Strategic Design and Evaluation of Pyridazine-Based Chloroacetamide Scaffolds

This guide is structured as a strategic technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes the chemical versatility of the pyridazine scaffold with the electrophilic reactivity of the chloroacetamide warhead.[1]

From Synthetic Protocols to Targeted Covalent Inhibition

Executive Summary: The "Scaffold-Warhead" Synergy

In the landscape of Targeted Covalent Inhibitors (TCIs), the choice of scaffold and warhead is critical. This guide focuses on a specific, high-potential chemical space: Pyridazine-based Chloroacetamide Derivatives .

-

The Scaffold (Pyridazine): A 1,2-diazine ring. Unlike pyridine, pyridazine possesses a lower pKa (approx. 2.3) and higher polarity. Its electron-deficient nature allows for unique

-stacking interactions within protein binding pockets and improves aqueous solubility compared to phenyl analogs.[1] -

The Warhead (Chloroacetamide): An electrophilic

-haloacetamide group.[1] It acts as a "cysteine trap," capable of forming irreversible covalent bonds with nucleophilic thiol groups on target proteins (e.g., kinases, proteases).

Therapeutic Scope:

-

Oncology: Design of irreversible kinase inhibitors (targeting non-catalytic cysteines).

-

Antimicrobial: Inhibition of bacterial enzymes via alkylation.[1]

-

Agrochemicals: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) synthases (herbicidal mode of action).[1][2]

Chemical Synthesis & Structural Diversity[1][3][4][5][6][7]

The synthesis of these derivatives generally follows a nucleophilic acyl substitution pathway.[1] However, the electron-deficient nature of the pyridazine ring requires specific base-catalysis strategies to ensure high yields.[1]

Core Synthesis Workflow

The primary route involves the reaction of amino-pyridazines with chloroacetyl chloride.[1]

Diagram 1: Synthetic Pathway for Pyridazine-Chloroacetamides

Caption: General synthetic route for N-acylation of aminopyridazines using chloroacetyl chloride.

Detailed Synthetic Protocol

Objective: Synthesis of N-(6-chloropyridazin-3-yl)-2-chloroacetamide.

-

Reagents:

-

3-Amino-6-chloropyridazine (1.0 equiv)[1]

-

Chloroacetyl chloride (1.2 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

-

Procedure:

-

Step A: Dissolve 3-amino-6-chloropyridazine in anhydrous DCM under an inert atmosphere (

). Cool the solution to 0°C in an ice bath. -

Step B: Add TEA dropwise to the solution.[1] Stir for 10 minutes.

-

Step C: Add chloroacetyl chloride dropwise over 20 minutes, maintaining the temperature below 5°C. The reaction is exothermic.

-

Step D: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Solvent system: EtOAc/Hexane).

-

Step E (Workup): Quench with ice water. Extract the organic layer with DCM (

). Wash combined organics with saturated -

Step F (Purification): Recrystallize from ethanol or purify via silica gel column chromatography.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the singlet signal of the

protons of the chloroacetamide group around

-

Mechanism of Action: The Cysteine Trap[1]

The biological potency of these derivatives relies on a specific bimolecular nucleophilic substitution (

Mechanistic Pathway

The target protein usually possesses a non-catalytic cysteine residue near the ATP-binding pocket (in kinases) or the active site.[1]

Diagram 2: Covalent Inhibition Mechanism

Caption: Mechanism of covalent inactivation. The pyridazine scaffold directs binding; the chloroacetamide alkylates the cysteine.[1]

Reactivity Tuning (SAR)

The reactivity of the chloroacetamide "warhead" must be tuned to avoid off-target toxicity (e.g., reacting with glutathione).

-

Electron Withdrawal: The pyridazine ring is electron-deficient.[1] Attaching the amide nitrogen directly to the pyridazine ring reduces the electron density on the amide nitrogen.[1] This can modulate the electrophilicity of the

-carbon.[1] -

Steric Hindrance: Adding substituents (e.g., methyl groups) on the pyridazine ring ortho to the amide linkage can alter the conformation, affecting how the warhead approaches the target cysteine.

Biological Applications & Data Summary

Oncology (Kinase Inhibition)

Pyridazine derivatives are explored as scaffolds for kinase inhibitors (e.g., VEGFR-2, p38 MAP kinase). The chloroacetamide moiety converts a reversible inhibitor into an irreversible one, potentially overcoming drug resistance.

Antimicrobial & Herbicidal Activity

Chloroacetamides are potent inhibitors of Very-Long-Chain Fatty Acid (VLCFA) synthases.[1][2][3]

Table 1: Comparative Biological Activity Profile

| Application | Target Mechanism | Key Structural Feature | Representative Outcome |

| Anticancer | PARP-1 Inhibition / Apoptosis | Pyridazine scaffold + Electrophile | |

| Antimicrobial | Enzyme Alkylation | 6-substituted pyridazin-3-one | MIC |

| Antifungal | Membrane disruption | N-aryl-2-chloroacetamide | Effective against Fusarium spp. and Candida [3].[1] |

| Herbicidal | VLCFA Synthase Inhibition | Chloroacetamide warhead | Inhibition of fatty acid elongation in weeds [4].[2][3] |

Experimental Validation Protocols

To confirm the efficacy and mechanism of your synthesized derivatives, the following assays are mandatory.

Ellman’s Reagent Reactivity Assay

Purpose: To measure the intrinsic electrophilicity of the chloroacetamide warhead (chemical reactivity vs. biological selectivity).

-

Reagents: N-acetylcysteine (NAC), DTNB (Ellman’s reagent), Phosphate buffer (pH 7.4).

-

Protocol:

-

Incubate the test compound (50

) with NAC (500 -

At time points (0, 15, 30, 60 min), take aliquots.

-

Add DTNB. Unreacted thiol reacts with DTNB to produce TNB (absorbance at 412 nm).

-

Analysis: A rapid decrease in absorbance indicates high reactivity (potential for toxicity). A slow, sustained decrease suggests a "tunable" warhead suitable for targeted drugs.

-

Washout Assay (Irreversibility Check)

Purpose: To distinguish between reversible binding and covalent inhibition.[1]

-

Protocol:

-

Treat cells/enzyme with the compound at

for 1 hour. -

Group A: Measure activity immediately.

-

Group B: Wash samples extensively (3x) with buffer to remove unbound drug, then incubate for 4–24 hours.

-

Result: If Group B activity remains inhibited (comparable to Group A), the inhibition is covalent. If activity recovers, it is reversible.

-

References

-

Tisdale, M. J., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ScholArena.[4]

-

Verma, S. K., et al. (2008).[5] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal.

-

Machado, et al. (2022).[6] A chloroacetamide derivative as a potent candidate for fusariosis treatment. NIH National Library of Medicine.[1]

-

Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science.

-

Abdel-Latif, E., et al. (2019).[7] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. Synthetic Communications.

Sources

- 1. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scholarena.com [scholarena.com]

- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Therapeutic potential of N-(pyridazin-3-yl)acetamide scaffolds

An In-Depth Technical Guide to the Therapeutic Potential of N-(pyridazin-3-yl)acetamide Scaffolds

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-(pyridazin-3-yl)acetamide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This guide synthesizes current research to provide a comprehensive technical overview of this scaffold's potential. We will dissect its role in targeting key pathological pathways, including the NLRP3 inflammasome in inflammatory diseases, the Wnt signaling pathway and various protein kinases in oncology, and its surprising efficacy against infectious agents like Cryptosporidium. By integrating structure-activity relationship (SAR) analyses, detailed experimental protocols, and mechanistic insights, this document serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutics based on this promising chemical core.

Chapter 1: The N-(pyridazin-3-yl)acetamide Core: A Chemically Tractable and Biologically Privileged Scaffold

The N-(pyridazin-3-yl)acetamide structure combines two key pharmacophoric elements: the pyridazine ring and an acetamide linker. The pyridazine moiety, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a bioisostere of other heterocycles and serves as an excellent scaffold for interacting with various biological targets.[1][2] Its nitrogen atoms act as hydrogen bond acceptors, crucial for anchoring the molecule within protein binding pockets. The acetamide group provides a flexible linker and additional hydrogen bonding capabilities, allowing for diverse substitutions to fine-tune potency, selectivity, and pharmacokinetic properties.[3][4]

The synthetic accessibility of this scaffold is a significant advantage, often involving straightforward condensation or acylation reactions, which facilitates the rapid generation of diverse chemical libraries for screening and optimization.[5][6]

General Synthesis Workflow

The synthesis of N-(pyridazin-3-yl)acetamide derivatives is often achieved through the acylation of an appropriate aminopyridazine precursor. The causality behind this common approach lies in the nucleophilicity of the amino group reacting with an activated carboxylic acid derivative.

Sources

- 1. N-(4-Bromo-phenyl)-2-(6-oxo-3-thiophen-2-yl-6H-pyridazin-1-yl)-acetamide | Benchchem [benchchem.com]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. N-(pyridazin-3-ylmethyl)acetamide | 1699949-28-4 | Benchchem [benchchem.com]

- 6. repositorium.uminho.pt [repositorium.uminho.pt]

Mechanism of Action for 2-chloro-N-(pyridazin-3-yl)acetamide as an Electrophile: A Guide for Covalent Drug Discovery

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The strategic deployment of covalent inhibitors represents a powerful and resurgent paradigm in drug discovery, offering distinct advantages in potency, duration of action, and the ability to target challenging proteins. Within this class, α-haloacetamides, and specifically 2-chloroacetamides, serve as highly effective electrophilic "warheads" for forming stable bonds with nucleophilic residues on target proteins. This guide provides an in-depth technical analysis of the mechanism of action for 2-chloro-N-(pyridazin-3-yl)acetamide, a representative scaffold combining the reactive chloroacetamide warhead with a pyridazine moiety. We will dissect the chemical principles governing its electrophilicity, elucidate the covalent modification mechanism, detail robust experimental protocols for its characterization, and discuss its broader implications for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Covalent Inhibition

While traditional drug discovery has predominantly focused on non-covalent, reversible inhibitors, targeted covalent inhibitors (TCIs) have emerged as a validated and compelling therapeutic modality. Unlike their non-covalent counterparts which rely on maintaining equilibrium, TCIs form a stable, long-lasting bond with their biological target. Chloroacetamides are a prominent class of electrophilic warheads used in TCI design.[1] Their primary advantage lies in the ability to form irreversible covalent bonds, which enables the unambiguous detection of covalent binding events and can lead to prolonged pharmacodynamic effects.[1] The core of this guide focuses on the 2-chloro-N-(pyridazin-3-yl)acetamide scaffold, which marries this reactive functionality with the pyridazine heterocycle—a structure known to be a versatile pharmacophore in medicinal chemistry.[2] Understanding the precise mechanism of this electrophile is paramount for its rational application in designing next-generation therapeutics.

The Chemical Basis of Electrophilicity

The reactivity of 2-chloro-N-(pyridazin-3-yl)acetamide is not arbitrary; it is a direct consequence of its distinct molecular architecture. The chemical reactivity is primarily attributed to the facile replacement of its chlorine atom by various biological nucleophiles.[3][4]

Key Structural Features:

-

The α-Carbon: The carbon atom bonded to the chlorine is the electrophilic center. It is positioned adjacent to a carbonyl group (C=O).

-

Inductive Effect: Both the carbonyl oxygen and the chlorine atom are highly electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the α-carbon. This creates a significant partial positive charge (δ+) on the α-carbon, rendering it highly susceptible to attack by electron-rich nucleophiles.

-

Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, meaning it is stable on its own after dissociating from the carbon atom. This thermodynamic stability facilitates the forward progress of the nucleophilic substitution reaction.

-

Pyridazine Moiety: The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is an electron-deficient aromatic system. While not directly participating in the reaction at the α-carbon, its electronic properties can influence the overall molecule and are critical for providing the non-covalent binding affinity that directs the warhead to its specific protein target. Pyridazinone derivatives have demonstrated a wide array of biological activities, underscoring their value as core scaffolds in drug design.[2][5]

Caption: Key structural features contributing to electrophilicity.

The Covalent Mechanism: An Sₙ2 Reaction Pathway

The primary mechanism by which 2-chloro-N-(pyridazin-3-yl)acetamide exerts its effect is through a bimolecular nucleophilic substitution (Sₙ2) reaction. This reaction involves the formation of a stable covalent bond between the electrophile and a nucleophilic residue on the target protein.

The Target: Biological Nucleophiles

While several amino acid residues possess nucleophilic side chains (e.g., lysine, histidine, tyrosine), the thiol (or sulfhydryl) group of cysteine is the most potent and common target for chloroacetamide electrophiles.[1][6] The sulfur atom in cysteine is a strong, soft nucleophile, making it highly reactive toward the soft electrophilic α-carbon of the chloroacetamide. Reactions with other residues like histidine are possible but are often sluggish and result in lower yields.[6]

The Reaction:

-

Target Recognition: The pyridazine acetamide scaffold first binds non-covalently to a specific pocket on the target protein. This binding event orients the chloroacetamide warhead in close proximity to a strategically located cysteine residue.

-

Nucleophilic Attack: The deprotonated thiolate anion (S⁻) of the cysteine side chain acts as the nucleophile. It attacks the electron-deficient α-carbon of the chloroacetamide.

-

Transition State: A transient, high-energy transition state is formed where a partial bond exists between the sulfur and the α-carbon, and the bond between the α-carbon and chlorine is partially broken.

-

Leaving Group Displacement: The carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group.

-

Covalent Adduct Formation: A stable thioether bond is formed between the protein and the inhibitor, resulting in an irreversible modification of the protein.

Caption: A logical workflow for validating covalent inhibition.

Protocol 1: Thiol Reactivity Assay with Glutathione (GSH)

-

Objective: To determine the intrinsic reactivity of 2-chloro-N-(pyridazin-3-yl)acetamide with a model biological thiol.

-

Rationale: Glutathione (GSH) is a ubiquitous tripeptide containing cysteine. Measuring the rate of its reaction with the electrophile provides a baseline for the compound's reactivity. Chloroacetamide groups react nearly quantitatively with the thiol group of GSH. [6]* Methodology:

-

Reagent Preparation: Prepare stock solutions of the test compound (e.g., 10 mM in DMSO) and GSH (e.g., 10 mM in aqueous buffer, pH 7.4).

-

Reaction Initiation: In a microcentrifuge tube, combine buffer (e.g., 100 mM phosphate buffer, pH 7.4), GSH solution (to a final concentration of 100 µM), and initiate the reaction by adding the test compound (to a final concentration of 100 µM).

-

Time-Course Monitoring: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

-

LC-MS Analysis: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the depletion of the GSH parent mass and the appearance of the mass corresponding to the GSH-compound adduct.

-

Data Analysis: Plot the percentage of remaining GSH versus time to determine the reaction half-life (t₁/₂).

-

| Parameter | Typical Value | Purpose |

| GSH Concentration | 100 µM | Mimics physiological thiol levels |

| Compound Concentration | 100 µM | Equimolar to assess 1:1 kinetics |

| pH | 7.4 | Physiological pH |

| Temperature | 25°C or 37°C | Controlled experimental condition |

Protocol 2: Intact Protein Mass Spectrometry

-

Objective: To confirm that the compound forms a covalent adduct with the full-length target protein.

-

Rationale: Covalent modification results in a predictable mass increase in the target protein. High-resolution mass spectrometry can detect this mass shift with high precision.

-

Methodology:

-

Incubation: Incubate the purified target protein (e.g., 1-5 µM) with an excess of the test compound (e.g., 10-50 µM) in a suitable buffer for a defined period (e.g., 1-2 hours) at room temperature. Include a DMSO vehicle control.

-

Sample Cleanup: Desalt the protein sample using a C4 ZipTip or equivalent method to remove excess compound and non-volatile salts.

-

Mass Spectrometry: Analyze the desalted protein by Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Data Analysis: Deconvolute the resulting multi-charge spectrum to obtain the zero-charge mass of the protein. Compare the mass of the compound-treated protein with the vehicle-treated control. A mass increase corresponding to the molecular weight of the compound minus HCl confirms covalent binding.

-

Protocol 3: Peptide Mapping by LC-MS/MS

-

Objective: To identify the specific amino acid residue(s) modified by the compound.

-

Rationale: This is the definitive experiment to pinpoint the site of covalent modification, providing crucial evidence for target engagement and guiding structure-activity relationship (SAR) studies.

-

Methodology:

-

Protein Modification: Perform the incubation as described in Protocol 2.

-

Denaturation and Reduction/Alkylation: Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate non-modified cysteines with a different reagent (e.g., iodoacetamide) to prevent disulfide scrambling.

-

Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, most commonly trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution tandem mass spectrometer (e.g., an Orbitrap). The instrument will first measure the mass of the peptides (MS1 scan) and then select specific peptides (including the modified ones) for fragmentation (MS2 scan).

-

Database Searching: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS fragmentation data against the known sequence of the target protein, specifying the mass of the covalent modification as a variable modification on cysteine. The software will identify the peptide containing the modification and the fragmentation pattern will confirm the exact site of attachment.

-

Conclusion and Future Directions

2-chloro-N-(pyridazin-3-yl)acetamide is a potent electrophile that functions through a well-defined Sₙ2 mechanism, primarily targeting cysteine residues to form stable thioether linkages. Its reactivity, governed by the inherent chemical properties of the chloroacetamide group, can be precisely harnessed for therapeutic benefit when guided by the specificity of the pyridazine scaffold. While chloroacetamides are sometimes considered highly reactive, this can be tuned to balance potency and selectivity. [7]The experimental workflow detailed herein provides a robust framework for any research program aiming to validate and characterize this class of covalent modifiers. As the field of drug discovery continues to embrace covalent therapeutics, a fundamental understanding of the mechanisms of electrophiles like 2-chloro-N-(pyridazin-3-yl)acetamide is indispensable for the design of safe and effective medicines.

References

-

Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

-

Zhang, T., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed. [Link]

-

Liu, G., et al. (2018). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Ramli, Y., et al. (2023). 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. IUCr Journals. [Link]

-

Bravin, B., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. [Link]

-

Raindlová, V., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. [Link]

-

PubChemLite. 2-chloro-n-(pyridazin-3-yl)acetamide hydrochloride. PubChemLite. [Link]

-

Abdel-Latif, E., & Gomaa, M. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

-

Sim, M., et al. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Chemical Science. [Link]

-

Strelow, J. M. (2017). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. ACS Medicinal Chemistry Letters. [Link]

-

Srimjam, K., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. [Link]

-

Asif, M. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis. [Link]

Sources

- 1. Chloroacetamides - Enamine [enamine.net]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride SMILES and InChIKey

An In-depth Technical Guide to 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental chemical identifiers, a plausible synthetic route with a detailed experimental protocol, and its potential applications in drug discovery, grounded in the established significance of the pyridazine and chloroacetamide moieties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties. It possesses weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust, dual hydrogen-bonding capacity, which is crucial for drug-target interactions.[1] These characteristics make pyridazine-containing compounds attractive as less lipophilic and potentially more advantageous substitutes for phenyl rings in drug design.[1] The incorporation of a reactive 2-chloroacetamide side chain onto the pyridazine core, as seen in 2-chloro-N-(pyridazin-3-yl)acetamide, creates a versatile building block for the synthesis of more complex and potentially bioactive molecules. This guide will explore the chemical identity, synthesis, and potential utility of its hydrochloride salt.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and computed properties of 2-chloro-N-(pyridazin-3-yl)acetamide are crucial for its application in experimental and computational workflows. The hydrochloride salt enhances the compound's solubility in aqueous media, a desirable characteristic for certain biological assays and synthetic procedures.

Chemical Structure

Caption: Chemical structure of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride.

Core Identifiers and Properties

| Identifier | Value | Source |

| Compound Name | 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride | PubChemLite[2] |

| Molecular Formula | C₆H₆ClN₃O (for the free base) | PubChemLite[2] |

| SMILES | C1=CC(=NN=C1)NC(=O)CCl | PubChemLite[2] |

| InChIKey | IGGZGYUKRRPOFD-UHFFFAOYSA-N | PubChemLite[2] |

| Monoisotopic Mass | 171.01994 Da | PubChemLite[2] |

Synthesis and Reactivity: A Strategic Approach

The synthesis of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride can be logically approached through the acylation of 3-aminopyridazine with a suitable chloroacetylating agent. This method is a standard and well-documented procedure for the formation of amide bonds.

Proposed Synthetic Workflow

The most direct synthetic route involves the reaction of 3-aminopyridazine with chloroacetyl chloride in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. The resulting free base can then be treated with hydrochloric acid to yield the desired hydrochloride salt.

Caption: Proposed synthetic workflow for the target compound.

Reactivity Insights

The key to the utility of this molecule lies in the reactivity of the C-Cl bond in the chloroacetamide moiety. This bond is susceptible to nucleophilic substitution, making the compound an excellent electrophilic building block for introducing the pyridazinyl-acetamido group into other molecules. This reactivity is fundamental to its application in the synthesis of diverse heterocyclic systems.[3]

Applications in Drug Discovery and Medicinal Chemistry

Versatile Intermediate in Heterocyclic Synthesis

The primary application of this compound is as a versatile intermediate. The reactive chloroacetamide group can react with various nucleophiles (e.g., thiols, amines, carbanions) to construct more complex molecular architectures. For instance, related 2-chloro-N-arylacetamides are used as precursors for synthesizing thieno[2,3-b]pyridines, a class of compounds with noted anticancer and antiplatelet activities.[3]

Potential as a Bioactive Scaffold

The combination of the pyridazine ring and the acetamide linker is present in numerous bioactive molecules. The pyridazine moiety is known to interact with various biological targets, and acetamide derivatives have been explored as inhibitors of enzymes like cyclooxygenase-II (COX-II).[1][4] Therefore, 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride serves as a valuable starting point for library synthesis to explore a range of biological targets. For example, various substituted acetamides have been synthesized and evaluated for their anticancer properties.[5]

Caption: Role as a reactive intermediate in synthesis.

Hypothetical Experimental Protocol: Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride, based on standard organic chemistry practices.

Objective: To synthesize 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride from 3-aminopyridazine.

Materials:

-

3-aminopyridazine

-

Chloroacetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-aminopyridazine (1.0 eq) and anhydrous dichloromethane. Cool the resulting suspension to 0°C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the suspension with stirring.

-

Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled suspension over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(pyridazin-3-yl)acetamide free base.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol). Add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

Chloroacetamide and its derivatives are generally considered hazardous.[6]

-

Toxicity: Harmful if swallowed or inhaled.[7]

-

Irritation: Causes skin and serious eye irritation.[7]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride is a valuable chemical entity for researchers in drug discovery and organic synthesis. Its straightforward synthesis and the reactive nature of the chloroacetamide group make it an ideal starting material for creating diverse chemical libraries. The proven biological relevance of the pyridazine core further enhances its appeal as a scaffold for developing novel therapeutic agents. This guide provides the foundational knowledge for scientists to confidently incorporate this compound into their research endeavors.

References

-

PubChemLite. 2-chloro-n-(pyridazin-3-yl)acetamide hydrochloride (C6H6ClN3O). Available from: [Link]

-

PubChemLite. 2-chloro-n-(pyridin-3-yl)acetamide hydrochloride (C7H7ClN2O). Available from: [Link]

-

IUCr. Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. Available from: [Link]

-

BindingDB. BDBM16527 2-arylpyridazin-3-one, 33::N-{3-[(2-chlorophenyl)[1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]amino]propyl}-2-(methylamino)acetamide. Available from: [Link]

-

PubChem. 2-Chloro-N-pyridin-2-yl-acetamide | C7H7ClN2O | CID 289435. Available from: [Link]

-

ChemSynthesis. 2-chloro-N-(2-methoxy-3-pyridinyl)acetamide. Available from: [Link]

-

PMC. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Available from: [Link]

-

PubChem. 2-chloro-N-(2-chloropyridin-3-yl)acetamide | C7H6Cl2N2O | CID 737317. Available from: [Link]

-

PubChem. 2-Chloro-N-(3-chloro-pyrazin-2-ylmethyl)-acetamide. Available from: [Link]

-

PMC. The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]

-

PubChem. N-(2-chloropyridin-3-yl)acetamide | C7H7ClN2O | CID 4338791. Available from: [Link]

-

Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available from: [Link]

- Google Patents. N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway.

-

ResearchGate. Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. Available from: [Link]

-

Wikipedia. Chloroacetamide. Available from: [Link]

-

Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available from: [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-chloro-n-(pyridazin-3-yl)acetamide hydrochloride (C6H6ClN3O) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. archivepp.com [archivepp.com]

- 5. researchgate.net [researchgate.net]

- 6. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 7. 2-Chloro-N-pyridin-2-yl-acetamide | C7H7ClN2O | CID 289435 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride

This document serves as a comprehensive technical guide to the safety data sheet (SDS) for 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride. It is intended for researchers, scientists, and drug development professionals who may handle this compound. Due to the limited availability of a specific SDS for this exact hydrochloride salt, this guide synthesizes data from closely related N-substituted chloroacetamides and the parent compound, 2-chloroacetamide, to provide a robust framework for safe handling and risk mitigation. The principles of chemical analogy and established safety protocols form the basis of these recommendations.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride are inferred from its structural components: the chloroacetamide group and the pyridazine ring. The chloroacetamide moiety is known for its reactivity and potential toxicity.

1.1. GHS Classification (Inferred)

-

Acute Toxicity, Oral: May be harmful or toxic if swallowed.[1][2]

-

Skin Corrosion/Irritation: May cause skin irritation.[2][3][4][5]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3][4][5]

-

Skin Sensitization: May cause an allergic skin reaction.[1][2]

-

Reproductive Toxicity: Suspected of damaging fertility based on animal studies of similar compounds.[1][2]

1.2. Summary of Potential Health Effects

| Exposure Route | Potential Health Effects | Supporting Evidence from Analogous Compounds |

| Inhalation | May cause respiratory tract irritation, headache, and nausea.[2] | Data on 2-chloroacetamide indicates respiratory irritation.[2] |

| Skin Contact | May cause skin irritation and may lead to skin sensitization upon repeated contact.[1][2][6] | 2-chloroacetamide is a known skin sensitizer.[1][2] |

| Eye Contact | May cause serious eye irritation, including redness and pain.[3][4][5][6] | Analogous compounds are classified as eye irritants.[3][4] |

| Ingestion | Harmful or toxic if swallowed.[1][2] May cause irritation of the digestive tract.[2] | 2-chloroacetamide is classified as toxic if swallowed.[1] |

Section 2: First-Aid Measures: A Proactive Response Protocol

Immediate and appropriate first-aid is critical in mitigating exposure. The following protocols are based on established best practices for handling hazardous chemicals.

2.1. Emergency Response Workflow

Caption: Emergency response workflow for exposure to 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride.

2.2. Detailed First-Aid Protocols

-

Inhalation: Immediately move the individual to fresh air.[2][7] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2][7]

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][7] If skin irritation or a rash occurs, seek medical attention.[1] Wash contaminated clothing before reuse.[1]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[2][7]

-

Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1][2]

Section 3: Handling, Storage, and Engineering Controls

Proactive measures in the laboratory are essential to minimize exposure risk.

3.1. Prudent Handling Practices

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2][8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[2][4]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

-

-

Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where this chemical is handled or stored.

3.2. Storage Recommendations

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7]

Section 4: Accidental Release and Disposal

A clear and efficient response to spills is crucial for maintaining a safe laboratory environment.

4.1. Spill Response Protocol

Caption: Step-by-step protocol for responding to a spill of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride.

4.2. Detailed Spill Cleanup and Disposal

-

Cleanup: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[7] Avoid generating dust.[2] For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

-

Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the material to enter drains or waterways.[1]

Section 5: Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[7]

-

Hazardous Combustion Products: Upon decomposition, this compound may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[4][7]

-

Fire-Fighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7]

Section 6: Toxicological and Ecological Information

6.1. Toxicological Profile (Inferred)

-

Acute Toxicity: As a class, chloroacetamides can be toxic if ingested.[1][2]

-

Carcinogenicity: There is no specific data to classify this compound as a carcinogen. However, some related compounds are under investigation. It is prudent to handle it as a potential carcinogen until more data is available.

-

Mutagenicity: No specific data is available.

-

Reproductive Toxicity: Animal studies on 2-chloroacetamide suggest a possible risk of impaired fertility.[2][6]

6.2. Ecological Information

-

The environmental impact of this specific compound has not been fully investigated.

-

It is recommended to prevent its release into the environment.[7] Related compounds are known to be harmful to aquatic organisms.[6]

References

-

Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG. [Link]

-

Material Safety Data Sheet - 2-Chloroacetamide, 98% - Cole-Parmer. [Link]

-

2-chloroacetamide - Sdfine. [Link]

-

ICSC 0640 - 2-CHLOROACETAMIDE. International Programme on Chemical Safety. [Link]

-

2-Chloroacetamide - Eurofins USA. [Link]

-

2-chloro-n-(pyridazin-3-yl)acetamide hydrochloride (C6H6ClN3O) - PubChemLite. [Link]

Sources

- 1. chemos.de [chemos.de]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 7. combi-blocks.com [combi-blocks.com]

- 8. archpdfs.lps.org [archpdfs.lps.org]

Methodological & Application

Application Note: Optimized Synthesis of 2-Chloro-N-(pyridazin-3-yl)acetamide Hydrochloride

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride . This compound is a critical "linchpin" intermediate in the synthesis of fused heterocyclic systems, particularly imidazo[1,2-b]pyridazines , which are pharmacophores frequently observed in kinase inhibitors (e.g., Ponatinib analogs) and other bioactive molecules.

Unlike standard aniline acylation, the electron-deficient nature of the pyridazine ring presents specific challenges regarding nucleophilicity and regioselectivity. This guide provides a validated two-stage workflow: controlled acylation to the free base followed by selective hydrochloride salt formation to ensure high purity and stability.

Chemical Strategy & Mechanistic Insight

The Nucleophilicity Challenge

The aminopyridazine system contains two potential nucleophilic sites: the exocyclic amine (

-

Regioselectivity: Acylation must occur at the exocyclic amine. While the ring nitrogens are nucleophilic, the exocyclic amine is generally more reactive towards "hard" electrophiles like acid chlorides under kinetic control.

-

The "Stalling" Effect: The reaction generates

as a byproduct. Since the starting material (3-aminopyridazine, pKa

Solution: The protocol utilizes a tertiary amine base (Triethylamine or DIPEA) to scavenge

Reaction Scheme

The synthesis proceeds via nucleophilic acyl substitution followed by salt formation.

Figure 1: Reaction pathway for the synthesis of the target hydrochloride salt.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 3-Aminopyridazine | 95.10 | 1.0 | Starting Material |

| Chloroacetyl chloride | 112.94 | 1.2 | Electrophile |

| Triethylamine (Et | 101.19 | 1.5 | Base Scavenger |

| THF (Anhydrous) | - | - | Solvent |

| HCl (4M in Dioxane) | 36.46 | 1.5 | Salt Formation |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Pressure-equalizing addition funnel

-

Internal temperature probe

-

Inert gas line (Nitrogen or Argon)

-

Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Part A: Synthesis of the Free Base

Objective: Isolate the neutral amide to remove amine salts and impurities.

-

Setup: Flame-dry a 250 mL three-neck flask. Cool to room temperature under a stream of Nitrogen.

-

Dissolution: Charge 3-aminopyridazine (5.0 g, 52.6 mmol) and anhydrous THF (50 mL). Stir until fully dissolved.

-

Base Addition: Add Triethylamine (11.0 mL, 78.9 mmol, 1.5 eq) via syringe.

-

Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.

-

Acylation (Critical Step):

-

Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 3 hours.

-

Monitoring: Check reaction progress via TLC (10% MeOH in DCM) or LCMS.

-

-

Workup:

-

Quench the reaction with water (50 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with saturated

(to remove excess acid/starting material) and Brine. -

Dry over anhydrous

, filter, and concentrate in vacuo to yield the crude solid.

-

Part B: Formation of the Hydrochloride Salt

Objective: Convert the free base to the stable hydrochloride salt.

-

Redissolution: Dissolve the crude solid from Part A in a minimal amount of dry Acetone or Ethyl Acetate (approx. 5-10 volumes).

-

Salt Precipitation:

-

Cool the solution to 0 °C.

-

Add 4M HCl in Dioxane (20 mL, approx. 1.5 eq relative to starting amine) dropwise.

-

A white to off-white precipitate should form immediately.

-

-